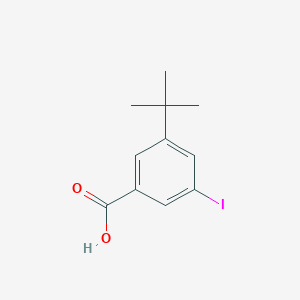

3-(tert-Butyl)-5-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-iodobenzoic acid typically involves the iodination of 3-(tert-Butyl)benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-Butyl)-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although the tert-butyl group is generally resistant to oxidation.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the tert-butyl group remains largely unaffected.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(tert-Butyl)-5-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Aplicaciones Científicas De Investigación

3-(tert-Butyl)-5-iodobenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 3-(tert-Butyl)-5-iodobenzoic acid exerts its effects depends on the context of its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

3-(tert-Butyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

5-Iodobenzoic acid: Lacks the tert-butyl group, which affects its steric properties and reactivity.

3-(tert-Butyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness

3-(tert-Butyl)-5-iodobenzoic acid is unique due to the combination of the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Actividad Biológica

3-(tert-Butyl)-5-iodobenzoic acid is a compound of increasing interest in various fields of biological and chemical research. Its unique structure, characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core, provides distinct properties that influence its biological activity. This article reviews the compound's synthesis, mechanisms of action, biological applications, and relevant research findings.

The synthesis of this compound typically involves the iodination of 3-(tert-Butyl)benzoic acid through electrophilic aromatic substitution. This reaction can be facilitated by using iodine in conjunction with oxidizing agents like nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination.

Chemical Structure

- Molecular Formula : C11H13IO2

- Molecular Weight : 304.12 g/mol

The iodine atom acts as a leaving group in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its application in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can form stable complexes with proteins and enzymes, influencing their activity through non-covalent interactions. This property allows it to be utilized in studies related to enzyme inhibition and protein-ligand interactions.

Biological Applications

This compound has several applications in scientific research:

- Pharmaceutical Development : It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

- Biological Research : The compound is used to study enzyme inhibition mechanisms, particularly related to the vasopressin receptor system .

- Chemical Biology : It can be employed in the development of radioligands for imaging techniques such as positron emission tomography (PET), enhancing our understanding of receptor dynamics in vivo .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Study: Vasopressin Receptor Imaging

A study focused on synthesizing ligands for imaging vasopressin receptors demonstrated that compounds similar to this compound exhibited high binding affinities. The research involved administering these compounds to CD-1 mice, revealing significant uptake in brain regions associated with vasopressin activity (e.g., lateral septum) and highlighting their potential for neuroimaging applications .

Toxicological Assessment

In silico investigations have been conducted to evaluate the toxicological effects associated with compounds structurally related to this compound. These studies indicated potential adverse effects on reproductive systems and neurotoxicity, suggesting that while the compound may have beneficial applications, careful consideration of its safety profile is essential .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(tert-Butyl)benzoic acid | Lacks iodine; less reactive | Limited biological applications |

| 5-Iodobenzoic acid | Lacks tert-butyl group; different sterics | Used in radiolabeling but less versatile |

| 3-(tert-Butyl)-4-iodobenzoic acid | Similar structure; different iodine position | Varies in reactivity and applications |

Propiedades

IUPAC Name |

3-tert-butyl-5-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRQBVKCBAPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646940 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-29-6 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.